molecular formula C11H13N3 B2941413 2-(3-Phenyl-pyrazol-1-yl)-ethylamine CAS No. 1006468-98-9; 1197237-20-9; 7728-75-8

2-(3-Phenyl-pyrazol-1-yl)-ethylamine

Cat. No.: B2941413
CAS No.: 1006468-98-9; 1197237-20-9; 7728-75-8
M. Wt: 187.246
InChI Key: XGJZYXZSZKPQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Phenyl-pyrazol-1-yl)-ethylamine ( 1006468-98-9) is a high-purity chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.25 g/mol . This amine-functionalized pyrazole derivative is designed for research and development applications, strictly for laboratory use and not for human consumption. Pyrazole derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds and are recognized as an important pharmacophore in modern drug development . They are known to exhibit a broad spectrum of biological activities, which includes antimicrobial, antifungal, anti-inflammatory, and antituberculosis properties . The molecular scaffold of this compound, featuring a phenyl-substituted pyrazole ring linked to a flexible ethylamine chain, makes it a valuable building block for the synthesis of more complex molecules and for investigating structure-activity relationships in medicinal chemistry . Researchers utilize this compound as a key synthetic intermediate in the development of novel bioactive molecules and as a core structure in the exploration of new pharmaceutical agents. For RUse Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJZYXZSZKPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole vs. Imidazole Derivatives

Pyrazole and imidazole rings are bioisosteres, but their electronic and steric profiles differ. For example:

  • 2-(1H-Benzo[d]imidazol-2-yl)ethylamine (): This imidazole-containing analogue shows leishmanicidal activity due to its fused benzimidazole system, which enhances planarity and interaction with parasitic enzymes.
  • 2-(2-Methyl-imidazol-1-yl)-ethylamine (): Substitution with a methyl-imidazole group improves glucokinase activation (EC₅₀ = 9 nM) compared to simpler amines.
Substituent Effects on the Pyrazole Ring

Substituents on the pyrazole ring critically influence biological activity:

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (): The 3,5-dimethyl substitution reduces steric hindrance compared to the 3-phenyl group, possibly enhancing metabolic stability. However, the phenyl group in 2-(3-Phenyl-pyrazol-1-yl)-ethylamine may improve binding affinity to aromatic-rich enzyme pockets (e.g., glucokinase’s C-pocket) .
  • Ferrocenyl-Substituted Pyrazoles (): Ferrocenyl groups introduce redox activity and metal coordination capacity, as seen in (R)-N,N-dimethyl-1-[(S)-2-{3-(1-phenyl)-1H-pyrazolyl}-ferrocenyl]ethylamine. The absence of a ferrocenyl moiety in the parent compound limits its application in chelation therapy but simplifies its pharmacokinetic profile .
Ethylamine Side Chain Modifications

The ethylamine chain’s substitution pattern significantly impacts potency:

  • 2-Pyrrolidin-1-yl-ethylamine (): Incorporation of a pyrrolidine ring in the R2 position enhances glucokinase activation (EC₅₀ = 6 nM) by stabilizing charge-transfer interactions. The unmodified ethylamine in this compound may require additional functional groups for similar potency .
  • N,N-Diethyl Ethylamine (): Bulky diethyl substituents reduce enzyme potency (EC₅₀ = 163 nM), suggesting that the phenyl-pyrazole group’s moderate size in the parent compound balances steric effects and binding efficiency .

Table 1: Comparative Enzymatic Activity (EC₅₀) of Ethylamine Derivatives

Compound EC₅₀ (nM) Key Structural Feature Reference
This compound N/A* 3-phenyl pyrazole [6]
2-(2-Methyl-imidazol-1-yl)-ethylamine 9 Methyl-imidazole [1]
2-Pyrrolidin-1-yl-ethylamine 6 Pyrrolidine ring [1]
N,N-Diethyl Ethylamine 163 Bulky diethyl substituent [1]

*Direct data for this compound is unavailable; inferred from structural analogues.

Table 2: Physicochemical Properties

Compound LogP* Solubility (mg/mL) Bioactivity Context
This compound ~2.1 ~15 (aqueous) Antibacterial, enzyme modulation
2-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine 1.8 ~20 Improved metabolic stability
2-(Benzo[d]imidazol-2-yl)-ethylamine 1.5 ~10 Antiparasitic

*Estimated using analogous structures (Evidences 1, 9).

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3-phenyl-pyrazol-1-yl)-ethylamine and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

  • Step 1 : React phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
  • Step 2 : Introduce the ethylamine moiety via alkylation. For instance, react 3-phenyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) under reflux in ethanol .
  • Purification : Recrystallize the product using ethanol/DMF mixtures and confirm purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Pyrazole formationPhenylhydrazine, β-keto ester, acetic acid, reflux~70-85
Alkylation3-phenylpyrazole, 2-chloroethylamine, EtOH, triethylamine, reflux~60-75

Q. How are structural and purity characteristics of this compound validated?

Methodological Answer:

  • Spectroscopy : IR spectroscopy confirms NH stretching (3200–3400 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹). 1^1H NMR in DMSO-d6 shows peaks for pyrazole protons (δ 6.5–8.5 ppm) and ethylamine chain (δ 2.8–3.5 ppm) .
  • Chromatography : TLC with iodine visualization ensures single-spot purity. HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<2%) .

Q. What in vitro pharmacological screening strategies are used for this compound?

Methodological Answer:

  • Glucose Uptake Assays : Incubate rat hepatocytes with 10 mM glucose and measure uptake using radiolabeled 2-deoxy-D-glucose. Compound 19e (a derivative) showed 2.5-fold increased uptake at 10 μM .
  • Receptor Binding Studies : Use histamine H1 receptor-expressing cells to assess competitive binding via fluorescence polarization (e.g., 2-(2-pyridyl)-ethylamine analogs in ) .

Q. Key Pharmacological Data :

CompoundActivity (Glucose Uptake)Receptor Binding (IC₅₀, μM)
19e2.5x increase at 10 μMN/A
Analog XN/A12.3 (H1 receptor)

Advanced Research Questions

Q. How can substituent effects on the pyrazole ring influence bioactivity?

Methodological Answer:

  • Rational Design : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) at the para position to enhance metabolic stability. For example, 3-(4-methanesulfonylphenoxy) derivatives showed improved hepatocyte activity .
  • SAR Analysis : Compare EC₅₀ values across analogs. Substituents at the 5-position (e.g., 3-methylpyridinyl) enhance glucokinase activation by 40% .

Q. What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • Byproduct Control : Use phosphorous oxychloride at 120°C to minimize uncyclized intermediates during oxadiazole formation .
  • Chromatography : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Normalize cell lines (e.g., HepG2 vs. primary hepatocytes) and glucose concentrations (5 mM vs. 10 mM) to reduce variability .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that may explain inconsistent in vivo results .

Q. What computational approaches predict binding modes with target receptors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with the histamine H1 receptor. Focus on hydrogen bonding between the ethylamine group and Glu206 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD < 2 Å indicates stable binding .

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